(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Description
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWBESBLVCYGR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method ensures the formation of the spiro compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with structurally related diazaspiro compounds, focusing on synthetic routes , substituent effects , physicochemical properties , and applications .
Structural Analogues
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, analogues like D1-D3 () exhibit m.p. ranges of 125–172°C , influenced by aromatic substituents .
- Solubility : The tert-butyl and ethyl esters in the target compound improve solubility in dichloromethane and ethyl acetate, whereas benzyl-substituted analogs show higher logP values .
- Stability : The target compound requires storage below 4°C , whereas dioxo derivatives (e.g., ) are more hygroscopic and prone to hydrolysis.
Biological Activity
(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- CAS Number : 203934-60-5
- Molecular Weight : 314.42 g/mol
The compound is characterized by its spirocyclic structure, which influences its interaction with biological targets.
Research indicates that this compound may modulate various biological pathways. Notably, it has been studied for its potential role in inhibiting protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways involved in growth and differentiation.
Inhibition of Protein Tyrosine Phosphatases
A study highlighted the compound's ability to inhibit PTP1B and TCPTP through yeast-based assays. The growth rate of co-transformed yeast cells was correlated with PTP inhibitor activity, suggesting that the compound effectively disrupts PTP function, which could have implications for treating metabolic disorders such as obesity and diabetes .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Case Study on PTP Inhibition :
Research conducted at Sheffield Hallam University focused on synthesizing derivatives of this compound to enhance its inhibitory effects on PTPs. The study found that modifications to the spirocyclic structure could significantly increase potency against PTP1B, highlighting the importance of structure-activity relationships in drug design . -
Blood-Brain Barrier (BBB) Studies :
Another investigation utilized a synthetic model to evaluate the permeability of this compound across the BBB. Results indicated that certain structural features of this compound contributed to its ability to cross this barrier, suggesting potential applications in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate with high enantiomeric purity?
- Methodological Answer : The synthesis should prioritize stereochemical control at the spiro center. Use chiral auxiliaries or asymmetric catalysis during ring-closing steps. For example, tert-butyl ester protection (as in and ) can stabilize intermediates, while ethyl ester groups may require selective deprotection under mild acidic conditions (e.g., TFA). Monitor diastereomer formation via chiral HPLC or polarimetry. Optimize reaction parameters (temperature, solvent polarity) to minimize epimerization .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, H/C NMR for functional group analysis, and IR spectroscopy for carbonyl group identification. Purity should be assessed via reverse-phase HPLC (≥98% peak area). For spiro system conformation, employ NOESY NMR to confirm spatial proximity of protons across the diazaspiro ring .
Q. What purification strategies are effective for isolating this compound from synthetic byproducts?
- Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane to separate polar impurities. For enantiomeric resolution, chiral stationary phases (e.g., cellulose-based columns) are critical. Recrystallization in tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures can enhance crystalline purity .
Advanced Research Questions
Q. How can dynamic conformational changes in the diazaspiro ring system be studied experimentally?
- Methodological Answer : Conduct variable-temperature H NMR to observe ring-flipping kinetics. For quantitative analysis, use NMR relaxation experiments (T, T) to measure rotational correlation times. Complement with DFT calculations (e.g., Gaussian or ORCA software) to model energy barriers between conformers .
Q. What methodologies are recommended to investigate the compound’s reactivity under nucleophilic or electrophilic conditions?
- Methodological Answer : Perform controlled hydrolysis studies (e.g., in acidic/basic aqueous-organic biphasic systems) to assess ester group stability. Monitor tert-butyl cleavage via LC-MS. For electrophilic substitution, use halogenation (e.g., NBS) or Friedel-Crafts acylation, followed by F NMR or X-ray crystallography to track regioselectivity .
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for similar diazaspiro compounds?
- Methodological Answer : Systematically vary experimental parameters (e.g., cell lines, assay buffers) to identify confounding factors. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Validate findings with orthogonal assays (e.g., functional cAMP assays for GPCR targets) .
Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding modes in protein-ligand complexes. For dynamic interactions, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) or molecular dynamics simulations (e.g., GROMACS). Validate cellular activity via CRISPR-edited cell lines or knockout models .
Data Analysis and Experimental Design
Q. How can researchers statistically analyze dose-response data for this compound in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For reproducibility, include ≥3 biological replicates and report confidence intervals .
Q. What computational tools are effective for predicting the environmental fate or toxicity of this compound?
- Methodological Answer : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors. For toxicity prediction, apply QSAR models (e.g., OECD Toolbox) or molecular docking against toxicity-associated proteins (e.g., CYP450 isoforms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
